molecular formula C12H12O3 B12899760 Ethyl 4-methylbenzofuran-2-carboxylate

Ethyl 4-methylbenzofuran-2-carboxylate

Cat. No.: B12899760
M. Wt: 204.22 g/mol
InChI Key: XXMWUBROIOGOMI-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzofuran-2-carboxylate (CAS No. 53715-87-0) is a chemical compound with the molecular formula C₁₂H₁₂O₃. It belongs to the benzofuran class of compounds and contains an ester functional group. The structure consists of a benzofuran ring fused with a methyl group and an ethyl ester moiety .

Preparation Methods

The synthetic routes for preparing Ethyl 4-methylbenzofuran-2-carboxylate involve esterification reactions. Here are some common methods:

    Friedel-Crafts Acylation:

    Industrial Production:

Chemical Reactions Analysis

Ethyl 4-methylbenzofuran-2-carboxylate can undergo various reactions, including:

Scientific Research Applications

Ethyl 4-methylbenzofuran-2-carboxylate finds applications in:

    Chemical Synthesis:

    Medicinal Chemistry:

    Flavor and Fragrance Industry:

Mechanism of Action

The specific mechanism of action for Ethyl 4-methylbenzofuran-2-carboxylate is not well-documented. its biological effects likely involve interactions with cellular receptors, enzymes, or metabolic pathways.

Comparison with Similar Compounds

While Ethyl 4-methylbenzofuran-2-carboxylate is unique in its structure, other benzofuran derivatives exist. Some similar compounds include:

    4-Methylbenzofuran:

    Other Benzofuran Esters:

Properties

IUPAC Name

ethyl 4-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-8(2)5-4-6-10(9)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMWUBROIOGOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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